molecular formula C7H6N2O B057792 1H-Indazol-5-ol CAS No. 15579-15-4

1H-Indazol-5-ol

Cat. No.: B057792
CAS No.: 15579-15-4
M. Wt: 134.14 g/mol
InChI Key: ZHDXWEPRYNHNDC-UHFFFAOYSA-N
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Description

1H-Indazol-5-ol (CAS: 15579-15-4) is a hydroxyl-substituted indazole derivative with a molecular formula of $ \text{C}7\text{H}6\text{N}_2\text{O} $. It serves as a critical precursor in synthesizing bioactive indazole derivatives, particularly in studies targeting monoamine oxidase (MAO) and D-amino acid oxidase (DAAO) inhibition . Its structure features a hydroxyl group at the C5 position of the indazole core, which is pivotal for its unique biochemical interactions.

Properties

IUPAC Name

1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDXWEPRYNHNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60165967
Record name 1H-Indazol-5-ol
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Molecular Weight

134.14 g/mol
Source PubChem
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CAS No.

15579-15-4
Record name 1H-Indazol-5-ol
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Record name 1H-Indazol-5-ol
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Record name 15579-15-4
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Record name 1H-Indazol-5-ol
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Record name 5-Hydroxy-1H-indazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M3814 involves a series of chemical reactions designed to produce a compound with high affinity and selectivity for DNA-PK. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, amide bond formation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of M3814 follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

M3814 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving M3814 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of M3814 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of M3814, each with potentially different biological activities .

Scientific Research Applications

Medicinal Chemistry

1H-Indazol-5-ol has been explored for its potential therapeutic effects, particularly as an anticancer agent. Its derivatives have shown promise in inhibiting various cancer cell lines, making it a candidate for drug development.

  • Case Study : A study demonstrated that this compound effectively inhibited D-amino acid oxidase (DAAO), an enzyme linked to neurodegenerative diseases. The inhibition was quantified using sigmoidal graphs, indicating a strong dose-response relationship .

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : It has been tested against several bacterial strains and viruses, showing effectiveness in inhibiting their growth.
  • Mechanism of Action : The compound interacts with various cellular pathways, including apoptosis and inflammation signaling pathways, which are crucial in cancer and immune responses.

Biochemical Research

This compound serves as a biochemical reagent in various assays and experiments:

  • Applications in Cell Biology : It is utilized in studies involving cell cycle regulation and DNA damage response mechanisms.
  • Signaling Pathways : Research indicates its role in modulating the PI3K/Akt/mTOR pathway, which is vital for cell survival and proliferation .

Data Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agent; DAAO inhibition
Antimicrobial ResearchEffective against bacterial strains
Biochemical AssaysModulation of signaling pathways
Cell BiologyStudies on apoptosis and cell cycle

Industrial Applications

In addition to its research applications, this compound is also used in the pharmaceutical industry for the synthesis of various drug candidates. Its unique structure facilitates the development of novel compounds with enhanced biological activity.

Mechanism of Action

M3814 exerts its effects by inhibiting the catalytic activity of DNA-PK, thereby preventing the repair of DNA double-strand breaks. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The inhibition of DNA-PK autophosphorylation is a key step in this process, as it prevents the activation of downstream repair pathways . The molecular targets of M3814 include the DNA-PK complex, which consists of the catalytic subunit and the regulatory subunits KU70 and KU80 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Enzyme Inhibition

The hydroxyl group at C5 distinguishes 1H-Indazol-5-ol from its positional isomer 1H-Indazol-6-ol (CAS: N/A). This minor structural difference significantly impacts biological activity:

  • DAAO Inhibition: this compound exhibits potent DAAO inhibition ($ \text{IC}{50} = 2.03 \, \mu\text{M} $), comparable to the reference inhibitor 3-methylpyrazole-5-carboxylic acid ($ \text{IC}{50} = 2.04 \, \mu\text{M} $) .
  • MAO-A Inhibition: Neither this compound nor its C6 isomer inhibits MAO-A ($ \text{IC}{50} > 100 \, \mu\text{M} $). However, alkyl-substituted derivatives (e.g., C6-substituted 5c) demonstrate submicromolar MAO-A inhibition ($ \text{IC}{50} = 0.745 \, \mu\text{M} $), highlighting the necessity of substituents for MAO-A targeting .
Table 1: Enzyme Inhibition Profiles of this compound and Derivatives
Compound Substituent(s) MAO-A $ \text{IC}_{50} (\mu\text{M}) $ DAAO $ \text{IC}_{50} (\mu\text{M}) $
This compound -OH at C5 >100 2.03
1H-Indazol-6-ol -OH at C6 >100 >100
5c (C6-substituted) 4-Cl at C6 0.745 >100
4h (C5-substituted) Undisclosed substituent >100 60.5

Substituent Effects on Activity

  • C5 vs. C6 Substitution : C6-substituted derivatives (e.g., 5c) are more potent MAO-A inhibitors than their C5 counterparts (e.g., 4c), suggesting steric or electronic preferences at the C6 position for MAO-A binding . Conversely, C5-substituted derivatives (e.g., 4h) show weak DAAO inhibition, indicating that substitution at C5 diminishes DAAO activity compared to the parent compound .
  • Halogen Substitution : Chloro-substituted derivatives (e.g., 4c, 5c) exhibit enhanced MAO-A inhibition, likely due to increased lipophilicity or improved binding interactions .

Comparison with Other Indazole Derivatives

  • 5-Chloro-1H-indazole (CAS: 698-26-0): Replacing the hydroxyl group with chlorine at C5 may alter enzyme interactions, though its activity data remain unreported in the provided evidence .

Biological Activity

1H-Indazol-5-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused with a benzene ring. The synthesis of this compound typically involves cyclization reactions of hydrazines with appropriate carbonyl compounds or other precursors under acidic or basic conditions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of indazole derivatives, including this compound. For instance, a study reported that derivatives with indazole scaffolds exhibited significant antiproliferative activity against various cancer cell lines. The IC50 values for some derivatives ranged from 0.23 to 1.15 mM, indicating potent growth inhibition in breast cancer cell lines (4T1) through apoptosis induction via upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and downregulation of anti-apoptotic proteins like Bcl-2 .

CompoundIC50 (mM)Mechanism of Action
2f0.23 - 1.15Induces apoptosis via mitochondrial pathway
This compoundTBDTBD

Neuroprotective Effects

Research has shown that indazole derivatives can inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism suggests potential therapeutic benefits for mood disorders like depression and anxiety. The inhibition of MAO can also contribute to neuroprotective effects by reducing oxidative stress in neuronal cells.

Anti-inflammatory Properties

Indazole compounds have been evaluated for their anti-inflammatory effects. For example, some derivatives were found to significantly reduce the production of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases . The modulation of pathways such as NF-kB has been implicated in these effects.

Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of indazole derivatives, compound 2f demonstrated a dose-dependent increase in apoptosis in breast cancer cells after treatment for 24 hours. Flow cytometry results indicated that the percentage of apoptotic cells increased significantly from 3.7% to 53.2% as the concentration of compound 2f increased from 0 mM to 5 mM .

Study 2: Neuroprotective Mechanisms

Another investigation highlighted the neuroprotective effects of an indazole derivative on neuronal cell lines exposed to oxidative stress. The study reported that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for preparing 1H-Indazol-5-ol derivatives, and how can their purity be confirmed?

this compound derivatives are typically synthesized via alkylation of the hydroxyl group using alkyl bromides in the presence of a base like K₂CO₃ in DMF. For example, derivatives such as 4a–i and 5a–f were synthesized with yields ranging from 3.1% to 22.8% . Characterization involves 1H/13C NMR and mass spectrometry to confirm structural integrity. Purity is validated using TLC (e.g., Rf values in 70:30 EtOAc:hexanes) and HPLC .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : Chemical shifts (e.g., δ 8.62 ppm for triazole protons in DMSO-d₆) confirm substituent positions .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS m/z 335.1512 [M+H]⁺) verifies molecular weights .
  • TLC : Monitors reaction progress and purity .

Advanced Research Questions

Q. How does the substitution position (C5 vs. C6) on the indazole scaffold influence enzyme inhibition potency?

Substituent position critically affects activity. C5-substituted derivatives (e.g., This compound (6) ) exhibit potent D-amino acid oxidase (DAAO) inhibition (IC₅₀ = 2.03 µM), while C6-substituted analogs (e.g., 1H-Indazol-6-ol (7) ) are inactive . This suggests steric or electronic interactions at C5 enhance binding to DAAO’s active site. Researchers should prioritize synthesizing C5-modified analogs for SAR studies.

Q. How can contradictory inhibition data in enzyme assays be systematically resolved?

Contradictions (e.g., weak activity in some derivatives) require:

  • Triplicate determinations with statistical validation (mean ± SD) to rule out outliers .
  • Purity checks : Impurities may skew results; use HPLC or recrystallization.
  • Assay optimization : Test pH, temperature, and cofactor dependencies. For example, 4h (IC₅₀ = 60.5 µM) might require adjusted assay conditions to validate weak inhibition .

Q. What strategies optimize synthetic yields of this compound derivatives?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF or PEG-400 improve reactivity .
  • Catalyst screening : CuI accelerates click chemistry reactions (e.g., triazole formation) .
  • Temperature control : Reflux (80°C) enhances reaction rates . For instance, modifying these parameters increased yields to 35% in PEG-400/DMF systems .

Q. How is the SHELXL software suite applied in crystallographic studies of this compound derivatives?

SHELXL refines crystal structures by:

  • High-resolution data handling : Resolves twinned data or disorder in substituents .
  • Hydrogen placement : Positions H atoms accurately using restraints.
  • Validation tools : Checks for geometric anomalies (e.g., bond lengths, angles). Researchers should cite SHELXL for refinement in crystallography publications .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Effective SAR strategies include:

  • Systematic substitution : Introduce varied groups (e.g., alkyl, aryl) at C5 and measure IC₅₀ shifts .
  • Computational modeling : Docking studies (e.g., with AutoDock) predict binding modes to DAAO or monoamine oxidase.
  • Enzyme kinetics : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indazol-5-ol
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1H-Indazol-5-ol

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